![molecular formula C14H13N3O B2655270 2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338657-90-1](/img/structure/B2655270.png)

2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

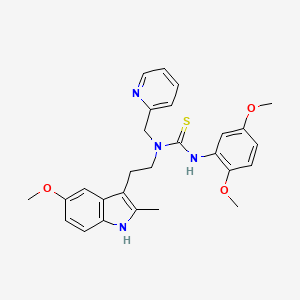

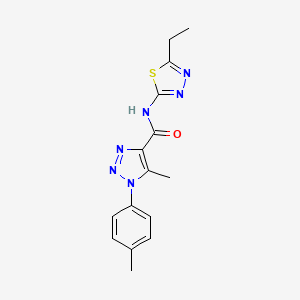

The compound “2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” belongs to the class of pyrazolo[1,5-a]pyrazines. These are polycyclic aromatic compounds containing a pyrazolo[1,5-a]pyrazine moiety, which is a pyrazole fused to a pyrazine at the 1,5-positions .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazines is characterized by a fused ring system containing a pyrazole and a pyrazine ring. The presence of various substituents, such as the 2,5-dimethylphenyl group in the given compound, can significantly influence the properties of these molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and substituents. These properties include solubility, melting point, boiling point, and more .Aplicaciones Científicas De Investigación

Tautomerism and Structural Analysis

- Research on NH-pyrazoles, including compounds with structural similarities to 2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, has provided insights into their annular tautomerism. These studies, facilitated by X-ray crystallography and NMR spectroscopy, have elucidated the complex pattern of hydrogen bonds stabilizing these compounds, offering a foundation for understanding their reactivity and potential applications in designing novel molecules with specific properties (Cornago et al., 2009).

Antimicrobial and Anticancer Activity

- Novel pyrazole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds have shown promising results against various bacterial strains and cancer cell lines, indicating their potential as therapeutic agents (Hafez et al., 2016).

Fluorescent Properties

- The fluorescent properties of certain pyrazoline derivatives, synthesized from related compounds, have been explored. These studies provide insights into the potential use of such compounds in developing fluorescent materials for various applications, including sensing and imaging (Hasan et al., 2011).

Synthesis and Reactivity

- Research into the synthesis and reactivity of pyrazole ligands has led to the development of new water-soluble pyrazolate rhodium(I) complexes. These findings have implications for catalysis and could lead to the development of novel catalysts with improved solubility and performance in aqueous media (Esquius et al., 2000).

Metal Ion Detection

- Pyrazoline derivatives have been investigated as fluorescent chemosensors for metal ion detection. This research highlights the potential application of these compounds in environmental monitoring and analytical chemistry, specifically for the detection of Fe3+ ions (Khan, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,5-dimethylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-9-3-4-10(2)11(7-9)12-8-13-14(18)15-5-6-17(13)16-12/h3-8H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRMQRHRAIKVLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN3C=CNC(=O)C3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![prop-2-enyl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2655194.png)

![2,3,4-trimethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2655196.png)

![5-bromo-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2655197.png)

![4-(4-{[1-(2,4-Dimethylbenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine](/img/structure/B2655198.png)

![[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride](/img/structure/B2655205.png)

![N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B2655207.png)